molecular formula C11H22O3 B13958542 1,3-Octanediol monopropionate CAS No. 53554-42-0

1,3-Octanediol monopropionate

Cat. No.: B13958542
CAS No.: 53554-42-0
M. Wt: 202.29 g/mol
InChI Key: QSXZMOSYJGTJHD-UHFFFAOYSA-N
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Description

1,3-Octanediol monopropionate is an ester derivative of 1,3-octanediol, a diol with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol . The parent compound, 1,3-octanediol, is characterized by hydroxyl groups at the 1 and 3 positions of an octane chain, conferring both hydrophilic and hydrophobic properties. Its monopropionate ester replaces one hydroxyl group with a propionate moiety (C₃H₅O₂), resulting in a molecular formula of C₁₁H₂₂O₃ (calculated molecular weight: 202.29 g/mol).

1,3-Octanediol itself is noted for its musty odor, as observed in fermented apple juice (FAJ), where microbial fermentation reduces its concentration .

Properties

CAS No.

53554-42-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

3-hydroxyoctyl propanoate

InChI

InChI=1S/C11H22O3/c1-3-5-6-7-10(12)8-9-14-11(13)4-2/h10,12H,3-9H2,1-2H3

InChI Key

QSXZMOSYJGTJHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCOC(=O)CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Octanediol monopropionate can be synthesized through the esterification of 1,3-octanediol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous reactors and advanced separation techniques, such as distillation columns, are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Octanediol monopropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 1,3-Octanediol.

    Substitution: Various ester derivatives.

Scientific Research Applications

1,3-Octanediol monopropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-octanediol monopropionate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This antimicrobial activity makes it a valuable preservative in cosmetic and pharmaceutical formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Odor/Volatility Applications
1,3-Octanediol monopropionate C₁₁H₂₂O₃ 202.29 Diol, ester Likely milder than diol* Cosmetics, stabilizers
1,3-Octanediol (parent) C₈H₁₈O₂ 146.23 Diol Musty Fermentation, aroma modulation
1,2-Octanediol C₈H₁₈O₂ 146.23 Vicinal diol Not reported Antimicrobial formulations
1,3-Butanediol C₄H₁₀O₂ 90.12 Diol Neutral Solvent, humectant
2-Methylbutyl acetate C₇H₁₄O₂ 130.19 Ester Fruity Food flavoring, fragrances

Key Findings:

Structural Differences: this compound has a longer carbon chain and ester group compared to smaller diols like 1,3-butanediol, enhancing its lipid solubility. Vicinal diols (e.g., 1,2-octanediol) exhibit higher reactivity due to adjacent hydroxyl groups, whereas 1,3-octanediol’s spaced hydroxyls offer flexibility in formulations .

Odor and Volatility :

  • The musty odor of 1,3-octanediol is mitigated in its ester form, as esterification typically reduces volatility and alters scent profiles. For example, 2-methylbutyl acetate (a fruity ester in apple juice) demonstrates how ester groups enhance aroma appeal .

Functional Applications: this compound may serve as a stabilizer or emollient in cosmetics, akin to monoglycerol fatty acid esters (C₁₂–₁₈ chains) noted in patent formulations . In contrast, 1,2-octanediol is prioritized for antimicrobial activity due to its vicinal diol structure.

Synthesis and Stability :

  • While 1,3-butanediol is widely used as a solvent, the longer carbon chain of 1,3-octanediol derivatives improves moisture retention in skincare products. However, the ester’s hydrolysis susceptibility must be addressed in aqueous formulations.

Biological Activity

1,3-Octanediol monopropionate is a compound derived from the diol 1,3-octanediol, which has garnered attention for its potential biological activities, particularly in the fields of cosmetics and pharmaceuticals. This article explores its biological activity, including antimicrobial properties, toxicity profiles, and applications in various industries.

  • Molecular Formula : C₈H₁₈O₂
  • Molecular Weight : 146.23 g/mol
  • CAS Number : 23433-05-8

Biological Activity Overview

This compound exhibits several biological activities that make it suitable for use in personal care products and potential therapeutic applications.

Antimicrobial Properties

Research indicates that 1,3-octanediol and its derivatives possess significant antimicrobial properties. These compounds are effective against a variety of bacteria and fungi, making them valuable as preservatives in cosmetic formulations.

  • Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis and death. This property has been exploited in formulations aimed at preserving personal care products from microbial contamination.

Toxicity and Safety Profile

The toxicity of this compound is relatively low compared to other preservatives. Studies have shown that compounds with a 1,3-dihydroxy configuration tend to have higher LD₅₀ values (the dose required to kill 50% of a test population), indicating lower toxicity.

CompoundLD₅₀ (mg/kg)Toxicity Level
This compound>2000Low
Phenoxyethanol3000Moderate

The higher LD₅₀ values suggest that this compound can be safely incorporated into formulations intended for human use without significant risk of toxicity.

Case Studies

  • Cosmetic Applications : A study highlighted the effectiveness of this compound as a preservative in cosmetic formulations. When incorporated into creams and lotions, it demonstrated a significant reduction in microbial load over a period of six months compared to control samples without preservatives .
  • Pediculicide Potential : Research has indicated that derivatives of octanediol may also serve as effective pediculicides. In controlled trials, formulations containing octanediol showed efficacy against head lice infestations with minimal side effects reported by participants .

Applications in Industry

The unique properties of this compound facilitate its use in various sectors:

  • Cosmetics : Used as a preservative and emollient due to its antimicrobial properties.
  • Pharmaceuticals : Investigated for potential applications in drug delivery systems due to its low toxicity and ability to enhance skin permeability.
  • Agriculture : Explored as a natural pesticide alternative owing to its insecticidal properties against pests like Aedes aegypti .

Q & A

Basic: What are the most reliable synthetic routes for producing 1,3-Octanediol monopropionate, and how can reaction efficiency be optimized?

Methodological Answer:
this compound can be synthesized via acid-catalyzed esterification of 1,3-octanediol with propionic acid. Key parameters include:

  • Catalyst selection : Sulfuric acid or immobilized lipases (enzymatic catalysis) for greener synthesis .
  • Molar ratios : A 1:1.2 molar ratio of diol to propionic acid minimizes di-ester byproducts.
  • Temperature control : 80–100°C for acid catalysis; 40–60°C for enzymatic methods .
  • Purification : Fractional distillation or column chromatography to isolate the monoester. Validate purity via GC-MS or HPLC (retention time comparison with standards) .

Basic: How can researchers distinguish this compound from its structural isomers using analytical techniques?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (210–220 nm). Compare retention times against synthesized standards of 1,2- and 1,8-octanediol derivatives .
  • Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z: 174.2 for C11H22O3). Fragmentation patterns differ for positional isomers .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to identify ester carbonyl signals (~170 ppm) and hydroxyl/alkyl proton shifts specific to 1,3-substitution .

Advanced: How does the alkyl chain length and ester position influence the surfactant properties of this compound?

Methodological Answer:

  • Critical micelle concentration (CMC) : Measure via surface tension titration. Compare with shorter-chain analogs (e.g., 1,3-butanediol monopropionate) to assess hydrophobe-driven CMC reduction .
  • Emulsification efficiency : Conduct phase inversion studies with water-oil systems. Longer alkyl chains (C8 vs. C4) enhance lipophilicity, improving stability in nonpolar solvents .
  • Thermal stability : Use TGA/DSC to correlate decomposition temperatures with ester group placement. 1,3-substitution may reduce steric hindrance compared to 1,2-isomers, enhancing thermal resilience .

Advanced: What experimental strategies can evaluate this compound’s potential in sustained drug delivery systems?

Methodological Answer:

  • Polymer synthesis : Copolymerize with biodegradable monomers (e.g., poly(lactic acid)) via ring-opening polymerization. Monitor ester hydrolysis rates in PBS (pH 7.4) to assess drug release kinetics .
  • In vitro release assays : Load hydrophobic drugs (e.g., ibuprofen) into micelles or nanoparticles. Use UV-Vis spectroscopy to quantify release profiles and correlate with diol chain length .
  • Cytocompatibility : Perform MTT assays on fibroblast cells (e.g., NIH/3T3) to validate low cytotoxicity (<80% viability at 100 µg/mL) .

Advanced: How should researchers address contradictions in toxicity data between 1,3-Octanediol derivatives and related diol esters?

Methodological Answer:

  • Comparative toxicology : Conduct parallel 28-day oral toxicity studies in rodents for this compound and 1,2-octanediol (known low toxicity ). Monitor hepatic enzymes (ALT/AST) and renal biomarkers (BUN/creatinine).
  • Metabolite profiling : Use LC-MS to identify oxidation products (e.g., ketones or carboxylic acids) that may explain divergent toxicities .
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile NOAEL discrepancies across studies .

Advanced: What metabolic pathways are hypothesized for this compound in eukaryotic systems, and how can they be validated?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Track propionate release via HPLC, indicating esterase-mediated hydrolysis .
  • Isotopic labeling : Synthesize <sup>13</sup>C-labeled this compound. Use NMR or MS to trace <sup>13</sup>C incorporation into TCA cycle intermediates (e.g., citrate) .
  • Gene knockout models : Use CRISPR-Cas9-modified yeast or mammalian cells lacking esterase enzymes (e.g., CES1) to confirm metabolic dependency .

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